Pyrithiobac-sodium Pyrithiobac-sodium Pyrithiobac-sodium is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 123343-16-8
VCID: VC20899199
InChI: InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);
SMILES: COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Molecular Formula: C13H11ClN2NaO4S
Molecular Weight: 349.75 g/mol

Pyrithiobac-sodium

CAS No.: 123343-16-8

Cat. No.: VC20899199

Molecular Formula: C13H11ClN2NaO4S

Molecular Weight: 349.75 g/mol

* For research use only. Not for human or veterinary use.

Pyrithiobac-sodium - 123343-16-8

Specification

CAS No. 123343-16-8
Molecular Formula C13H11ClN2NaO4S
Molecular Weight 349.75 g/mol
IUPAC Name sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate
Standard InChI InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);
Standard InChI Key UALFPVHPUAEMKU-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
SMILES COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Canonical SMILES COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na]
Melting Point 248.0 °C

Introduction

Chemical Identity and Structure

Pyrithiobac-sodium is an organic compound with the chemical formula C13H10ClN2NaO4S and a molecular weight of 348.74 g/mol. It is the sodium salt of pyrithiobac acid and is formally known as sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate.

The chemical structure features a 2-chlorobenzoic acid moiety connected via a sulfur bridge to a 4,6-dimethoxypyrimidine ring. This arrangement is key to its herbicidal activity, as the pyrimidine portion of the molecule interacts with the target enzyme active site. The sodium counterion enhances the compound's water solubility, which is an important characteristic for its formulation and application in agricultural settings.

Pyrithiobac-sodium appears as a yellow to dark yellow solid under standard conditions and requires specific storage conditions to maintain stability. It is identified by several synonyms in the agricultural and chemical industries, including STAPLE, KIH 2031, and DPX-PE350, which represent various commercial formulations .

Physical and Chemical Properties

The comprehensive physical and chemical profile of pyrithiobac-sodium provides insight into its behavior in various environments and applications. These properties determine its formulation requirements, application methods, and environmental fate.

Table 1: Physical and Chemical Properties of Pyrithiobac-sodium

PropertyValue
CAS Number123343-16-8
Molecular FormulaC13H10ClN2NaO4S
Molecular Weight348.74 g/mol
Physical StateSolid
ColorYellow to Dark Yellow
Melting Point233-234°C
Boiling Point546.4°C at 760 mmHg
Flash Point234°C
Water Solubility705 g/L (pH 7)
Vapor Pressure3.6 × 10^-11 mm Hg at 25°C
Log Octanol/Water Partition Coefficient0.15 at pH 7
StabilityHygroscopic
Recommended StorageDark place, inert atmosphere, 2-8°C

The compound exhibits high water solubility (705 g/L at pH 7), making it readily available for plant uptake when applied as a herbicide. Its extremely low vapor pressure indicates minimal volatilization, reducing inhalation exposure concerns during application. The log octanol/water partition coefficient of 0.15 suggests limited lipophilicity, which affects its ability to penetrate biological membranes and influences its bioaccumulation potential .

Pyrithiobac-sodium is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates careful storage in moisture-controlled environments. The compound decomposes at approximately 234°C, which coincides with its flash point, indicating potential thermal decomposition concerns at elevated temperatures .

Mechanism of Action

Pyrithiobac-sodium functions as an acetolactate synthase (ALS) inhibitor, targeting a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This mechanism represents a specific biochemical interruption that explains the compound's selective herbicidal effects.

When pyrithiobac-sodium enters a susceptible plant, it binds to the ALS enzyme, preventing it from catalyzing the first step in the synthesis of these essential amino acids. Without these amino acids, protein synthesis is disrupted, cell division halts, and plant growth ceases. This ultimately leads to chlorosis (yellowing of plant tissue), necrosis, and eventual plant death. The selectivity of pyrithiobac-sodium derives from differences in plant metabolism, absorption, and translocation patterns between weed species and crops .

The molecular interaction between pyrithiobac-sodium and the ALS enzyme involves specific binding to the enzyme's active site. The pyrimidine portion of the molecule is particularly important in this interaction, as it mimics the natural substrate of the enzyme while preventing the normal catalytic function from occurring.

The specificity of this mechanism explains why pyrithiobac-sodium is effective against broadleaf weeds while having minimal impact on certain crop species that possess natural tolerance or have been genetically modified to resist ALS inhibitors. Cotton plants, for example, have the metabolic capacity to detoxify the compound before it causes significant damage to their ALS enzymes .

Resistance Concerns

Like many herbicides with specific modes of action, pyrithiobac-sodium faces challenges related to the development of resistant weed populations. Continuous use of ALS inhibitors has led to the evolution of resistant biotypes through natural selection processes. These resistant plants typically have mutations in the ALS enzyme that alter the binding site, reducing the herbicide's ability to interfere with enzyme function.

Resistance management strategies are essential when using pyrithiobac-sodium, including rotation with herbicides that have different modes of action, application timing adjustments, and integrated weed management approaches that combine chemical and non-chemical control methods. Understanding the molecular basis of the resistance mechanisms helps in developing more effective management strategies and potentially in designing new herbicide formulations that can overcome resistance .

Agricultural Applications

Pyrithiobac-sodium has established its importance in modern agriculture primarily through its role in cotton production, though its application extends to other crop systems as well. The compound provides effective control of problematic broadleaf weeds that compete with crops for resources and reduce yields.

The herbicide is predominantly applied as a post-emergence treatment, meaning it is used after both crops and weeds have emerged from the soil. This timing allows farmers to target visible weed problems selectively while minimizing crop damage. Pyrithiobac-sodium can be applied through standard spraying equipment, and its high water solubility facilitates uniform solution preparation and application .

Some key agricultural applications include:

  • Cotton production: Pyrithiobac-sodium is especially valued in cotton farming for controlling broadleaf weeds that are difficult to manage with other herbicides. Its selectivity allows application during critical growth stages of cotton plants.

  • Integrated weed management programs: The compound is often used as part of a comprehensive weed control strategy that may include pre-emergence herbicides, mechanical cultivation, and crop rotation.

  • Resistance management: When used in rotation with herbicides having different modes of action, pyrithiobac-sodium helps prevent or delay the development of herbicide-resistant weed populations.

The typical application rates vary depending on soil type, weed species, and local agricultural conditions, but generally range from 60 to 90 grams of active ingredient per hectare. The timing of application is critical for maximizing efficacy while minimizing crop stress, with applications typically made when weeds are young and actively growing .

Efficacy Against Target Weeds

Pyrithiobac-sodium demonstrates particularly strong efficacy against a range of problematic broadleaf weeds in agricultural systems. Its effectiveness varies by weed species, growth stage, and environmental conditions at the time of application.

The herbicide is especially effective against members of the Amaranthaceae family (pigweeds), various nightshades (Solanum spp.), and certain composites like common cocklebur. These weeds often compete aggressively with crops and can significantly reduce yields if left uncontrolled. The selective nature of pyrithiobac-sodium allows for targeted control of these species while preserving crop health .

Environmental factors, including temperature, soil moisture, and relative humidity, can influence the herbicide's performance. Optimal conditions for application include warm temperatures and adequate soil moisture, which promote active weed growth and herbicide uptake. Stressed weeds, whether from drought or other environmental factors, may show reduced sensitivity to treatment .

Environmental Fate and Impact

Understanding the environmental behavior of pyrithiobac-sodium is essential for assessing its potential ecological impacts and developing appropriate management strategies. The compound's physical and chemical properties significantly influence its environmental fate.

Pyrithiobac-sodium exhibits high aqueous solubility (705 g/L at pH 7) and is non-volatile due to its extremely low vapor pressure. These properties, combined with its chemical structure, render the compound highly mobile in soil environments, creating potential concerns for groundwater leaching. Monitoring studies have confirmed its ability to move through soil profiles, particularly in areas with high rainfall or irrigation and sandy soils with limited organic matter .

The persistence of pyrithiobac-sodium varies across environmental compartments. In soil systems, it is generally considered moderately persistent, with degradation occurring through both microbial action and abiotic processes such as photolysis. The rate of degradation is influenced by soil properties, including organic matter content, pH, and microbial activity. In contrast, the compound tends to be non-persistent in aquatic systems, where it undergoes more rapid breakdown .

Ecotoxicological Considerations

The ecotoxicological profile of pyrithiobac-sodium encompasses its potential effects on non-target organisms, including aquatic life, beneficial insects, soil microorganisms, and non-target plants. These assessments are critical for establishing application guidelines that minimize environmental impacts.

For aquatic ecosystems, the compound's high water solubility increases the potential for exposure through runoff or drift. Studies have evaluated acute and chronic toxicity to fish, aquatic invertebrates, and algae, with sensitivity varying across species. Algae and aquatic plants, which possess the ALS enzyme targeted by the herbicide, typically show greater sensitivity than fish or invertebrates .

Terrestrial non-target organisms may be exposed through direct contact with spray, consumption of treated plant material, or residues in soil and water. Beneficial insects, including pollinators, have been assessed for potential impacts, though the specific mode of action of pyrithiobac-sodium (targeting plant-specific enzymes) generally results in lower toxicity to insects compared to plants .

The compound's effects on soil microorganisms, which play essential roles in nutrient cycling and soil health, appear to be limited at recommended application rates. This finding is important for maintaining soil ecosystem functions in agricultural systems where the herbicide is used .

Research Developments and Derivative Compounds

Recent research has expanded beyond the traditional herbicidal applications of pyrithiobac-sodium to explore novel derivatives and potential alternative uses. These investigations represent an evolving understanding of the compound's structural potential and biological activities.

A significant area of research involves the chemical synthesis of pyrithiobac derivatives with modified structures designed to enhance specific properties or target different biological systems. One study reported the synthesis of 35 novel pyrithiobac derivatives through various chemical modifications of the core structure. These modifications included alterations to the pyrimidine ring, changes to the linking sulfur group, and substitutions on the benzoic acid moiety .

Biological screening of these derivatives revealed interesting diversity in their activities. Compounds designated as 6-22 demonstrated strong inhibition against fungal acetohydroxyacid synthase (AHAS), the same enzyme targeted in plants but from fungal sources. This finding suggests potential applications in antifungal treatments, representing a significant expansion beyond the compound's traditional herbicidal role .

Perhaps most intriguingly, some derivatives (designated as 6-5) showed potent inhibition against SARS-CoV Mpro, a viral protease essential for coronavirus replication. This unexpected activity highlights the potential versatility of pyrithiobac-derived structures in medicinal chemistry applications and suggests possible relevance to antiviral drug development. The researchers noted that this represented the first investigation of pyrithiobac derivatives as biological agents outside of herbicidal applications .

Structural Insights and Molecular Modeling

The crystallographic analysis of pyrithiobac derivatives has provided valuable structural insights that inform understanding of the compound's molecular interactions. Researchers successfully obtained and elucidated the crystal structure of compound 6-6, one of the novel derivatives. This structural information enables more precise molecular modeling of interactions with target enzymes .

Molecular simulations have been performed to predict the binding modes and affinities of these compounds with various biological targets. These computational approaches help explain observed structure-activity relationships and guide the design of new derivatives with enhanced properties. For the derivatives showing activity against SARS-CoV Mpro, molecular docking studies predicted specific interactions with the viral protease active site .

These research developments demonstrate the potential for pyrithiobac-derived structures to contribute to diverse fields beyond agricultural chemistry, including medicinal chemistry and antifungal development. The exploration of structure-activity relationships continues to yield insights that may lead to new applications and improved compounds with enhanced efficacy and reduced environmental impacts .

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